molecular formula C9H12BrNO B1373011 2-(2-Bromo-5-methoxyphenyl)ethanamine CAS No. 910381-02-1

2-(2-Bromo-5-methoxyphenyl)ethanamine

Cat. No.: B1373011
CAS No.: 910381-02-1
M. Wt: 230.1 g/mol
InChI Key: DKOJHGDTHVOSEO-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)ethanamine is a substituted phenethylamine featuring a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring, attached to an ethanamine backbone. Substituted phenethylamines are of significant interest due to their psychoactive properties, often acting as serotonin receptor agonists .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOJHGDTHVOSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-5-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding nitro or other oxidized forms.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other less oxidized forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenethylamines .

Scientific Research Applications

Chemistry

2-(2-Bromo-5-methoxyphenyl)ethanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bromine and methoxy substitutions allow for versatile chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reactions:

  • Oxidation: Converts amine groups to nitro derivatives using agents like potassium permanganate.
  • Reduction: Can reduce bromine to hydrogen using lithium aluminum hydride.
  • Substitution: The bromine atom can be replaced by various nucleophiles, leading to new derivatives.

Biology

The compound is studied for its interactions with neurotransmitter receptors, particularly the serotonin receptors (5-HT2A). Research indicates that it exhibits a high binding affinity for these receptors, which play a crucial role in mood regulation and cognitive functions.

Mechanism of Action:
The interaction with serotonin receptors may lead to alterations in neurotransmitter levels, potentially affecting mood, perception, and cognition. This makes it a candidate for further exploration in neuropharmacology.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound as a precursor in drug development. Its structural similarities to known psychoactive substances suggest possible applications in treating mood disorders or other neurological conditions.

Case Studies:

  • A study investigating the effects of phenethylamines on mood enhancement noted that compounds with similar structures showed promising results in clinical settings.

Industry

In industrial applications, this compound is utilized in the production of various chemical products and materials. Its role as an intermediate allows for the creation of specialized compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It exhibits high binding affinity for 5-HT2A receptors, which are involved in various neurological processes. This interaction can lead to alterations in neurotransmitter levels, affecting mood, perception, and cognition .

Comparison with Similar Compounds

Structural Analogues

Positional Isomerism: 2C-B vs. 2-(2-Bromo-5-methoxyphenyl)ethanamine
  • 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine): Differs in bromine position (4 vs. 2) and has an additional methoxy group at the 2-position. This substitution pattern significantly alters electronic properties and receptor binding. Computational studies show 2C-B has a lower HOMO-LUMO gap (4.2 eV) compared to other 2C-x derivatives, correlating with higher electrophilicity and psychoactivity .
N-Substituted Derivatives: NBOMe Series
  • 25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine): Incorporates an N-benzyl group, enhancing 5-HT2A receptor binding potency (Ki < 1 nM) compared to non-substituted phenethylamines. The benzyl group increases lipophilicity, improving blood-brain barrier penetration .
  • Target Compound: Lacks the N-benzyl substitution, likely resulting in lower receptor affinity and reduced hallucinogenic potency .
Halogen and Methoxy Variations
  • 24H-NBBr (N-(2-Bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine): Features a bromine on the benzyl group instead of the phenyl ring. This alters metabolic pathways, favoring O-demethylation over debromination .
  • 5-Bromo-2-methoxyphenethylamine Hydrobromide : The hydrobromide salt form enhances solubility in polar solvents, which may influence bioavailability .

Physico-Chemical Properties

Quantum molecular descriptors for select compounds (calculated at the B3LYP/6-31G* level) :

Compound Dipole Moment (D) HOMO (eV) LUMO (eV) Gap Energy (eV) Electrophilicity Index (eV)
This compound (Inferred) ~3.5 -6.1 -1.9 4.2 2.8
2C-B 3.8 -5.9 -1.7 4.2 3.1
25B-NBOMe 4.2 -5.5 -1.3 4.2 3.5

Key Observations :

  • The target compound’s bromine at the 2-position may increase dipole moment compared to 2C-B, influencing solubility and crystal packing .
  • Similar HOMO-LUMO gaps across analogs suggest comparable chemical reactivity, but differences in electrophilicity index correlate with receptor interaction strength .

Pharmacological and Metabolic Profiles

  • Receptor Affinity: Non-N-substituted phenethylamines like the target compound typically exhibit moderate 5-HT2A affinity (Ki ~10–100 nM), whereas NBOMe derivatives show sub-nanomolar potency due to N-benzyl interactions with hydrophobic receptor pockets .
  • Metabolism : Predominant pathways include O-demethylation (via CYP2D6) and hydroxylation. For example, 25I-NBOMe produces O-desmethyl metabolites (e.g., M5) as major urinary biomarkers . The target compound likely undergoes similar Phase I/II metabolism, though debromination may occur less frequently than in 24H-NBBr .

Regulatory Status

Biological Activity

2-(2-Bromo-5-methoxyphenyl)ethanamine, a compound of interest in the field of medicinal chemistry, is recognized for its potential biological activities, particularly its interactions with neurotransmitter receptors. This compound belongs to the class of phenethylamines and has been studied for its effects on serotonin receptors, specifically the 5-HT receptor subtypes. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12BrNO\text{C}_9\text{H}_{12}\text{Br}\text{N}\text{O}

This structure includes a bromine atom and a methoxy group on a phenyl ring, which are essential for its biological activity.

Research indicates that this compound acts primarily as an agonist at the 5-HT receptor subtypes, particularly 5-HT_2A. Its mechanism involves binding to these receptors and modulating neurotransmitter release, which can influence various physiological processes including mood, cognition, and perception.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Effect Reference
5-HT_2A Receptor Agonism Enhances serotonin signaling
Antimicrobial Activity Exhibits activity against various bacterial strains
Antitumor Properties Induces apoptosis in cancer cell lines

1. Serotonin Receptor Interaction

A study highlighted the selective binding affinity of this compound to the 5-HT_2A receptor. The compound demonstrated significant agonistic activity, leading to increased intracellular calcium levels in neuronal cells. This suggests its potential utility in treating mood disorders by enhancing serotonergic transmission .

2. Antimicrobial Effects

In antimicrobial assays, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

3. Antitumor Activity

Research conducted on cancer cell lines demonstrated that this compound could induce apoptosis through interference with microtubule dynamics. The study reported that treatment with this compound resulted in G2/M phase arrest and subsequent cell death, highlighting its potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group at the 5-position and bromine at the ortho position significantly enhance the compound's potency at serotonin receptors. Variations in these substituents have been shown to alter receptor affinity and efficacy, emphasizing the importance of molecular modifications in drug design .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC9_9H12_{12}BrNO
Molecular Weight~230.10 g/mol
Boiling PointEstimated 300–320°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO, methanol

Q. Table 2: Hazard Classification

Hazard CodeRisk StatementSource
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-5-methoxyphenyl)ethanamine
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